molecular formula C21H18O4 B12379845 Dehydrodanshenol A

Dehydrodanshenol A

Cat. No.: B12379845
M. Wt: 334.4 g/mol
InChI Key: WJDNZDJWZBAWCP-NRFANRHFSA-N
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Description

Dehydrodanshenol A is a naturally occurring furanoditerpenoid isolated from the roots of Salvia przewalskii. It is known for its unique structure, which includes an acetonyl group on the C-11 position. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of diabetes research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydrodanshenol A involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia przewalskii roots, followed by purification processes such as chromatography. Advances in synthetic biology and metabolic engineering are also being explored to enhance the production efficiency of this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrodanshenol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Dehydrodanshenol A: this compound stands out due to its specific acetonyl group at the C-11 position, which contributes to its unique reactivity and biological activity. Its non-competitive inhibition of PTP1B with an IC50 value of 8.5 μM highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

(10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)naphtho[1,2-g][1]benzofuran-11-one

InChI

InChI=1S/C21H18O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,10,24H,9H2,1-3H3/t21-/m0/s1

InChI Key

WJDNZDJWZBAWCP-NRFANRHFSA-N

Isomeric SMILES

CC1=C2C=CC3=C(C2=CC=C1)[C@](C(=O)C4=C3OC=C4C)(CC(=O)C)O

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(C(=O)C4=C3OC=C4C)(CC(=O)C)O

Origin of Product

United States

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